molecular formula C11H19ClO B13290416 1-(2-Chloroethyl)cyclooctane-1-carbaldehyde

1-(2-Chloroethyl)cyclooctane-1-carbaldehyde

Cat. No.: B13290416
M. Wt: 202.72 g/mol
InChI Key: VHLRORHPHGOEKG-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)cyclooctane-1-carbaldehyde is an organic compound with the molecular formula C11H19ClO It is a cycloalkane derivative featuring a chloroethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)cyclooctane-1-carbaldehyde typically involves the reaction of cyclooctene with chloroethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)cyclooctane-1-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products:

    Oxidation: 1-(2-Carboxyethyl)cyclooctane-1-carbaldehyde

    Reduction: 1-(2-Hydroxyethyl)cyclooctane-1-carbaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2-Chloroethyl)cyclooctane-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various cyclooctane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)cyclooctane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The chloroethyl group can undergo substitution reactions, resulting in the formation of new chemical entities that may exhibit different biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chloroethyl)cyclooctane-1-carbaldehyde can be compared with other similar compounds, such as:

  • 1-(2-Chloroethyl)cyclopropane-1-carbaldehyde
  • 1-(2-Chloroethyl)cyclohexane-1-carbaldehyde
  • 1-(2-Chloroethyl)cyclopentane-1-carbaldehyde

Uniqueness: The uniqueness of this compound lies in its larger ring size, which imparts different steric and electronic properties compared to smaller cycloalkane derivatives. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

IUPAC Name

1-(2-chloroethyl)cyclooctane-1-carbaldehyde

InChI

InChI=1S/C11H19ClO/c12-9-8-11(10-13)6-4-2-1-3-5-7-11/h10H,1-9H2

InChI Key

VHLRORHPHGOEKG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)(CCCl)C=O

Origin of Product

United States

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